Cas no 156162-10-6 (4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- structure
156162-10-6 structure
Nombre del producto:4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
Número CAS:156162-10-6
MF:C26H30O6
Megavatios:438.512808322906
CID:213450
PubChem ID:124355910

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Propiedades químicas y físicas

Nombre e identificación

    • 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
    • Maackiaflavanone
    • 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1
    • 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-,(2S)- (9CI)
    • 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-,(S)-
    • HY-N8824
    • (2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
    • 156162-10-6
    • CS-0149133
    • AKOS040762008
    • DA-55153
    • BDBM645352
    • US20240016777, Table1a.2
    • Renchi: InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1
    • Clave inchi: DVNXMSLAHMVXOH-DEOSSOPVSA-N
    • Sonrisas: C/C(=C/CC1C(O)=CC(O)=C([C@@H]2CC(=O)C3=C(C=C(C(C/C=C(\C)/C)=C3O2)OC)O)C=1)/C

Atributos calculados

  • Calidad precisa: 438.20423867g/mol
  • Masa isotópica única: 438.20423867g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 32
  • Cuenta de enlace giratorio: 6
  • Complejidad: 707
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 96.2Ų
  • Xlogp3: 6.2

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.2±0.1 g/cm3
  • Punto de ebullición: 655.9±55.0 °C at 760 mmHg
  • Punto de inflamación: 220.7±25.0 °C
  • Presión de vapor: 0.0±2.0 mmHg at 25°C

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Información de Seguridad

4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4472-100 mg
Maackiaflavanone
156162-10-6
100MG
¥735.00 2022-04-26
TargetMol Chemicals
TN4472-100 mg
Maackiaflavanone
156162-10-6 98%
100MG
¥ 735 2023-07-10
A2B Chem LLC
AF03307-5mg
Maackiaflavanone
156162-10-6 95%
5mg
$2780.00 2024-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M43190-5 mg
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
156162-10-6
5mg
¥5120.0 2022-04-27
TargetMol Chemicals
TN4472-100mg
Maackiaflavanone
156162-10-6
100mg
¥ 735 2024-07-19
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:156162-10-6)Maackiaflavanone
TBW00511
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe